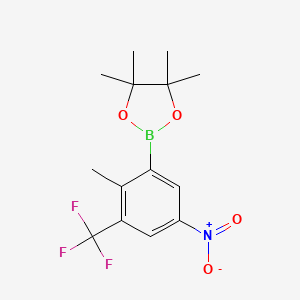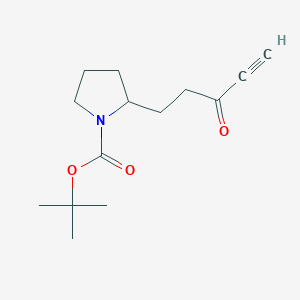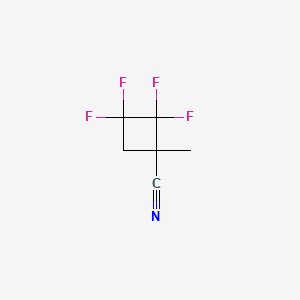
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile is a fluorinated compound characterized by a cyclobutane ring structure. It was first synthesized in the 1970s and has since been extensively researched for its unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile typically involves the fluorination of cyclobutane derivatives. The reaction conditions often include the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3-Tetrafluoro-1,4-butanediol
- 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carboxylic acid
- 2,2,3,3-Tetrafluoro-1,4-dioxane
Uniqueness
2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile stands out due to its unique cyclobutane ring structure and the presence of multiple fluorine atoms, which impart distinct physical and chemical properties. These features make it particularly valuable in applications requiring high stability and reactivity .
Eigenschaften
Molekularformel |
C6H5F4N |
|---|---|
Molekulargewicht |
167.10 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C6H5F4N/c1-4(3-11)2-5(7,8)6(4,9)10/h2H2,1H3 |
InChI-Schlüssel |
PSJNBPZVTSLIKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1(F)F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)
![rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis](/img/structure/B13488120.png)
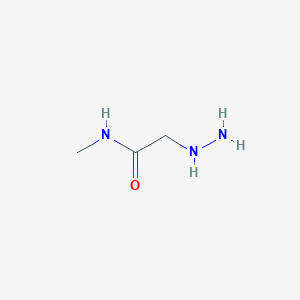


![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
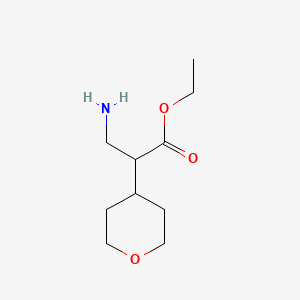
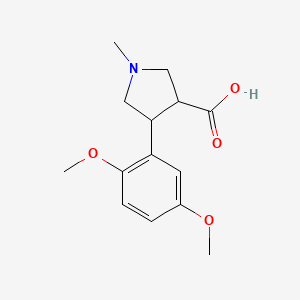

![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488159.png)
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
